molecular formula C17H21N3O4 B2552587 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 1171144-57-2

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2552587
CAS No.: 1171144-57-2
M. Wt: 331.372
InChI Key: ZNYSWDYMXUGKOK-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step involves the alkylation of the oxadiazole ring with cyclohexyl halides in the presence of a base.

    Attachment of the acetamide moiety: This can be done by reacting the oxadiazole derivative with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the acetamide moiety.

    Substitution: Substituted derivatives at the acetamide position.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its bioactive oxadiazole core.

    Agriculture: Possible application as a pesticide or herbicide.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is largely dependent on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Agriculture: It could disrupt essential biological processes in pests or weeds, leading to their elimination.

    Materials Science: The compound’s unique electronic structure may impart desirable properties to materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
  • N-(5-methyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the cyclohexyl group, which can significantly influence its biological activity and physical properties compared to its phenyl or methyl analogs.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-22-13-7-9-14(10-8-13)23-11-15(21)18-17-20-19-16(24-17)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYSWDYMXUGKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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